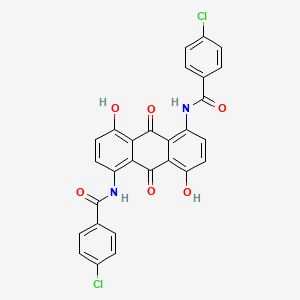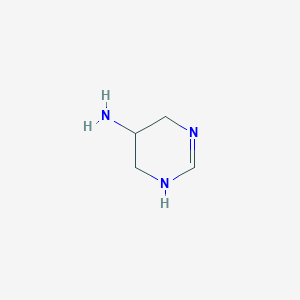
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is a complex organic compound with a unique structure that includes an anthraquinone core substituted with amino, bromo, and chloroanilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1-aminoanthraquinone followed by the substitution reaction with 3-chloroaniline. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-bromoanthraquinone: Lacks the chloroanilino group, making it less versatile in certain applications.
1-Amino-4-(3-chloroanilino)anthraquinone: Lacks the bromo group, which can affect its reactivity and applications.
2-Bromo-4-(3-chloroanilino)anthraquinone:
Uniqueness
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Propiedades
Número CAS |
52222-30-7 |
|---|---|
Fórmula molecular |
C20H12BrClN2O2 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
1-amino-2-bromo-4-(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-5-3-4-10(22)8-11)16-17(18(14)23)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,24H,23H2 |
Clave InChI |
MHCBWGDHCLKTPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


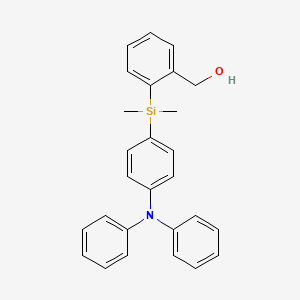
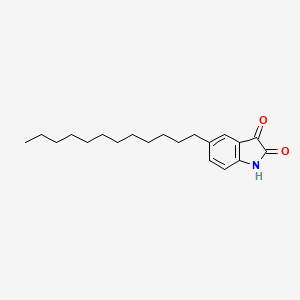

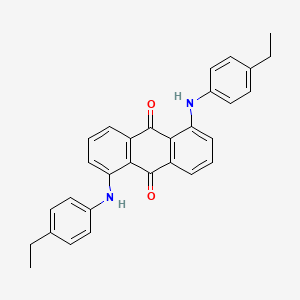
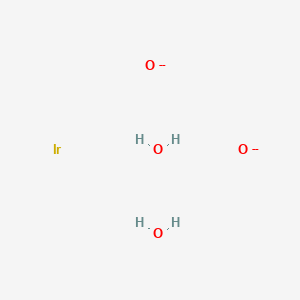
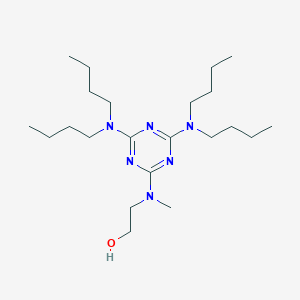
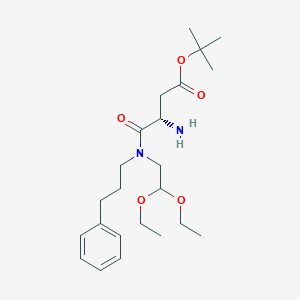
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
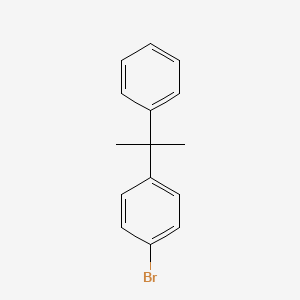
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
